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dibenzyl (2R,3S)-2,3-dihydroxybutanedioate

Cat. No.: B11945777
M. Wt: 330.3 g/mol
InChI Key: LCKIPSGLXMCAOF-IYBDPMFKSA-N
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Description

Overview of Tartaric Acid Isomers and Their Stereochemical Classification

Tartaric acid (C₄H₆O₆) is a dicarboxylic acid that contains two chiral centers, which are carbon atoms bonded to four different groups. quora.comresearchgate.net This structural feature allows for the existence of multiple stereoisomers—molecules with the same chemical formula and connectivity but different arrangements of atoms in space. tutorchase.com Theoretically, a molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers. libretexts.org For tartaric acid, with two chiral centers, this would suggest four possible stereoisomers. quora.com However, due to molecular symmetry, only three distinct stereoisomers of tartaric acid exist: a pair of enantiomers (D- and L-tartaric acid) and an achiral diastereomer known as a meso compound. quora.comlibretexts.org

The two optically active isomers of tartaric acid are enantiomers, meaning they are non-superimposable mirror images of each other. quora.comvedantu.com

L-(+)-Tartaric Acid : This isomer has the (2R,3R) configuration. researchgate.net In solution, it rotates plane-polarized light in a clockwise direction, a property denoted by the prefix (+) or 'dextrorotatory'. quora.com

D-(-)-Tartaric Acid : This isomer possesses the (2S,3S) configuration. researchgate.net It is the mirror image of the L-(+) form and rotates plane-polarized light in a counter-clockwise direction by an equal magnitude, which is indicated by the prefix (-) or 'levorotatory'. quora.comresearchgate.net

Because they are enantiomers, D- and L-tartaric acid share identical physical properties such as melting point and solubility, but differ in their interaction with polarized light and other chiral molecules. libretexts.org

The third stereoisomer is meso-tartaric acid. quora.com This molecule contains two chiral centers, but it possesses an internal plane of symmetry that divides the molecule into two halves that are mirror images of each other. fiveable.melibretexts.org This internal symmetry means that any optical rotation caused by one half of the molecule is cancelled out by the equal and opposite rotation from the other half. tutorchase.com Consequently, meso-tartaric acid is achiral and optically inactive, meaning it does not rotate plane-polarized light. fiveable.melibretexts.org

The IUPAC name for meso-tartaric acid is (2R,3S)-2,3-dihydroxybutanedioic acid. nih.gov Its relationship to the chiral D- and L-isomers is that of a diastereomer—a stereoisomer that is not a mirror image. researchgate.net As a diastereomer, meso-tartaric acid has distinct physical properties, such as a different melting point, compared to its enantiomeric counterparts. tutorchase.comlibretexts.org

Table 1: Comparison of Tartaric Acid Isomers
PropertyL-(+)-Tartaric AcidD-(-)-Tartaric Acidmeso-Tartaric Acid
Stereochemical Configuration(2R,3R) researchgate.netmolport.com(2S,3S) researchgate.net(2R,3S) nih.gov
Optical Activity ([α]D)+13º libretexts.org–13º libretexts.orglibretexts.org
Melting Point~170-172 ºC libretexts.orglibretexts.org~170-172 ºC libretexts.orglibretexts.org~140-166 °C libretexts.orgdrugfuture.comsigmaaldrich.com
RelationshipEnantiomers quora.comDiastereomer of D- and L-isomers researchgate.net
ChiralityChiral quora.comAchiral (due to internal symmetry) fiveable.me

Defining Dibenzyl (2R,3S)-2,3-dihydroxybutanedioate as a meso-Tartrate (B1217512) Derivative

This compound is a direct derivative of meso-tartaric acid. The name itself provides the key structural information:

"(2R,3S)-2,3-dihydroxybutanedioate" : This part of the name indicates the core structure is derived from tartaric acid with the specific meso configuration. nih.gov

"Dibenzyl" : This prefix signifies that the two carboxylic acid functional groups (-COOH) of the parent tartaric acid have been converted into benzyl (B1604629) esters (-COOCH₂C₆H₅) through reaction with benzyl alcohol.

Therefore, the compound is the dibenzyl ester of meso-tartaric acid. While it contains two stereocenters, like its parent acid, the molecule retains the internal plane of symmetry inherent to the meso configuration, making it an achiral compound. Although specific research findings on this exact molecule are limited, its identity is confirmed in chemical supplier databases as a unique, albeit rare, chemical. sigmaaldrich.com

Table 2: Chemical Identifiers for this compound
IdentifierValue
IUPAC NameThis compound sigmaaldrich.com
Molecular FormulaC₁₈H₁₈O₆ sigmaaldrich.com
CAS Number896448-46-7 sigmaaldrich.com
Parent Acidmeso-Tartaric acid ((2R,3S)-2,3-dihydroxybutanedioic acid) nih.govdrugfuture.com
Key Structural Featuremeso-stereoisomer (achiral) libretexts.orgnumberanalytics.com

Significance of meso-Compounds in Modern Organic Stereochemistry

Meso compounds, such as this compound, hold a significant position in the study of stereochemistry for several reasons. numberanalytics.comnumberanalytics.com They provide a clear and essential illustration that the mere presence of stereocenters in a molecule does not automatically render it chiral. tutorchase.comnumberanalytics.com This concept is fundamental to understanding the relationship between molecular structure and optical activity.

The unique properties of meso compounds influence the stereochemical outcomes of chemical reactions. numberanalytics.com They serve as crucial examples for distinguishing between different types of stereoisomers, highlighting the difference between chirality and stereoisomerism itself. numberanalytics.com Furthermore, the achiral nature of meso compounds, despite their chiral centers, impacts their physical properties like melting point and solubility, which are typically different from their chiral diastereomers. tutorchase.com This difference can be exploited in synthetic chemistry for separation and purification processes. tutorchase.com Meso compounds can also be utilized as intermediates in asymmetric synthesis, where a symmetric meso compound is chemically altered to produce a single, specific chiral product. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O6 B11945777 dibenzyl (2R,3S)-2,3-dihydroxybutanedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

dibenzyl (2R,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16+

InChI Key

LCKIPSGLXMCAOF-IYBDPMFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dibenzyl 2r,3s 2,3 Dihydroxybutanedioate

Established Synthesis Routes to meso-Tartaric Acid and its Diesters

The preparation of dibenzyl (2R,3S)-2,3-dihydroxybutanedioate fundamentally relies on the availability of its parent acid, meso-tartaric acid. Established methods for obtaining this achiral diastereomer and its subsequent esterification are foundational to accessing the target compound.

Esterification of meso-Tartaric Acid with Benzyl (B1604629) Alcohol

The most direct route to this compound is the Fischer esterification of meso-tartaric acid with benzyl alcohol. This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess benzyl alcohol can be used, or water, the byproduct, can be removed as it is formed. masterorganicchemistry.com

The general mechanism for Fischer esterification proceeds through several reversible steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final ester product. masterorganicchemistry.com

ReactantsCatalystConditionsProductYield
meso-Tartaric Acid, Benzyl AlcoholSulfuric Acid or p-Toluenesulfonic AcidHeating, RefluxThis compoundHigh (with water removal)

Table 1: General conditions for the esterification of meso-tartaric acid.

Racemization-Based Synthesis of meso-Tartaric Acid Precursors

An alternative strategy for obtaining the meso-tartaric acid precursor involves the racemization of optically active tartaric acid. Heating an aqueous solution of an optically active enantiomer of tartaric acid, such as D-tartaric acid, can lead to the formation of a mixture of DL-tartaric acid and meso-tartaric acid. google.comorgsyn.org This process is often carried out in the presence of an alkali. orgsyn.org While this method is sometimes employed for the production of DL-tartaric acid, the formation of meso-tartaric acid is a significant byproduct. google.com

A patented process describes the racemization of an optically active tartaric acid by heating it with a specific molar ratio of meso-tartaric acid or its salt in an alkaline solution. This method aims to control the formation of meso-tartaric acid while racemizing the desired enantiomer. google.com By carefully controlling the reaction conditions, such as temperature and the amount of alkali, the proportion of meso-tartaric acid in the final mixture can be influenced. Subsequent separation of the diastereomers allows for the isolation of meso-tartaric acid.

Starting MaterialReagentsConditionsKey Products
D-Tartaric AcidWater or Alkali (e.g., NaOH)Heating (e.g., 175°C with water, or boiling with excess alkali)DL-Tartaric Acid, meso-Tartaric Acid
Optically Active Tartaric Acidmeso-Tartaric Acid (or salt), AlkaliHeating (80-200°C)Racemized Tartaric Acid, meso-Tartaric Acid

Table 2: Conditions for racemization of tartaric acid to produce meso-tartaric acid.

Advanced Strategies for the Synthesis of 2,3-Dialkylated Tartaric Acid Esters

Modern synthetic chemistry offers more sophisticated methods for constructing the core structure of tartaric acid esters, often with high stereocontrol. These advanced strategies provide access to a variety of substituted tartrates, including the meso diastereomer.

Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters

A powerful and contemporary method for the synthesis of 2,3-dialkylated tartaric acid esters is the visible light photoredox-catalyzed reductive dimerization of α-ketoesters. This approach utilizes a photocatalyst, such as an organic dye, which upon irradiation with visible light, can initiate a single-electron transfer process. This leads to the reductive coupling of two molecules of an α-ketoester to form the desired tartaric acid ester. nih.gov This metal-free method is advantageous due to its mild reaction conditions and high functional group tolerance. The stereochemical outcome of the dimerization can often be controlled to favor the formation of either the racemic or the meso product.

Approaches for Stereoselective Formation of meso-Diols and Derivatives

The stereoselective synthesis of diols and their derivatives is a well-established field in organic synthesis. For the preparation of this compound, methods that favor the formation of the meso (syn) diastereomer are particularly relevant. Chiral auxiliaries or substrate-controlled reactions can be employed to direct the stereochemical outcome of reactions that form the two adjacent stereocenters. For instance, syntheses starting from achiral precursors can utilize chiral catalysts to induce the formation of a specific diastereomer. While many methods focus on the synthesis of chiral diols, specific reaction conditions can be tuned to produce the achiral meso compound.

Functional Group Interconversions and Derivatization of this compound

Once synthesized, the hydroxyl groups of this compound are key sites for further chemical modifications. These transformations can lead to a wide range of derivatives with potentially interesting properties and applications.

The free hydroxyl groups can undergo a variety of standard functional group interconversions. For example, they can be acylated to form esters or alkylated to form ethers. The benzyl ester groups can also be selectively cleaved under specific conditions, such as hydrogenolysis, to reveal the free carboxylic acids, which can then be further derivatized. researchgate.net

For instance, the hydroxyl groups of a related compound, dibenzyl L-tartrate, have been reacted with various reagents to produce more complex molecules. These reactions include acylation with long-chain carboxylic acids and the synthesis of diesters of aziridine-2,3-dicarboxylic acid derivatives. sigmaaldrich.com Such transformations highlight the potential for derivatization of the meso analogue.

Functional GroupReagents/ConditionsProduct Functional Group
Hydroxyl (-OH)Acyl Chloride, BaseEster (-OC(O)R)
Hydroxyl (-OH)Alkyl Halide, BaseEther (-OR)
Benzyl Ester (-COOBn)H₂, Pd/CCarboxylic Acid (-COOH)

Table 3: Potential functional group transformations of this compound.

Modifications of Hydroxyl Groups on the meso-Butanedioate Backbone

The vicinal diol on the butanedioate backbone is a key site for chemical modification. Protecting these hydroxyl groups is often the initial step in a synthetic sequence to prevent unwanted side reactions and to enable the selective transformation of the ester functionalities. Common modifications include the formation of acetals and ketals.

One of the most effective strategies for the desymmetrization of meso-tartrate (B1217512) derivatives involves the protection of the diol moiety, which can lead to the differentiation of the two ester groups. For instance, in a closely related compound, dimethyl meso-tartrate, the hydroxyl groups can be protected as a 2,3-butane diacetal. rsc.org This protection strategy is achieved through a chiral memory protocol and sets the stage for selective reactions at one of the two ester positions. rsc.org

A common method for the protection of diols is the formation of a benzylidene acetal (B89532). This can be achieved using a metal-free direct method with a solid acid catalyst like Dowex 50WX8 and a water scavenger such as trichloroacetonitrile. researchgate.net This method is efficient at room temperature and tolerates a wide range of functional groups. researchgate.net Another approach for the removal of acetal and ketal protecting groups under mild conditions involves the use of 1,4-dithiothreitol (DTT) as an exchange reagent with camphorsulfonic acid (CSA) as a catalyst. rsc.org

The table below summarizes representative methods for the protection of diols, which are applicable to this compound.

Reaction Reagents and Conditions Product Key Features
Acetal FormationBenzaldehyde, Dowex 50WX8, Cl3CCN, CH2Cl2, rtBenzylidene acetal derivativeMetal-free, mild conditions, high yield. researchgate.net
Ketal Formation2,2-Dimethoxypropane, p-TsOH, rtIsopropylidene ketal (acetonide) derivativeCommon and efficient method for diol protection.
Acetal Deprotection1,4-Dithiothreitol (DTT), Camphorsulfonic acid (CSA)DiolMild cleavage of acetal/ketal groups. rsc.org

This table presents data for analogous reactions on similar diol-containing compounds.

Transformations of the Ester Functionalities

The two benzyl ester groups of this compound are susceptible to a variety of chemical transformations, including hydrolysis, amidation, and reduction. The selective transformation of these ester groups, particularly after the desymmetrization of the meso backbone, opens up pathways to a wide array of functionalized molecules.

Amidation

The direct conversion of the benzyl esters to amides can be accomplished through reaction with amines. While the reaction of esters with amines can be sluggish, several methods can facilitate this transformation. One approach involves heating the ester with an amine, sometimes in a sealed tube, in a process known as pyrolysis. masterorganicchemistry.com However, this method often requires harsh conditions. masterorganicchemistry.com

More sophisticated methods for amide synthesis from esters involve the use of coupling reagents or catalysts. For instance, borate (B1201080) esters like B(OCH2CF3)3 have been shown to be effective for the direct amidation of carboxylic acids, a reaction that can be extended to esters under certain conditions. masterorganicchemistry.com Another strategy involves the use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylate for nucleophilic attack by an amine. masterorganicchemistry.com

In the context of desymmetrized meso-tartrate derivatives, once the hydroxyl groups are protected, the two ester groups become diastereotopic. This allows for selective aminolysis of one of the ester groups, leading to mono-amide derivatives. rsc.org For example, the 2,3-butane diacetal protected dimethyl meso-tartrate undergoes selective aminolysis at one of the carboxylate termini. rsc.org

Hydrolysis and Reduction

The benzyl esters can be cleaved under various conditions. Hydrogenolysis, using hydrogen gas and a palladium catalyst, is a common method for debenzylation to yield the corresponding carboxylic acids. This method is generally mild and chemoselective.

Reduction of the ester functionalities to the corresponding alcohols provides another avenue for structural diversification. While lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to primary alcohols, more selective reagents can be employed for partial reduction to aldehydes if desired.

The following table outlines key transformations of the ester groups, with the understanding that these are general reactions applicable to the target molecule.

Reaction Reagents and Conditions Product Key Features
AmidationAmine, Heat (Pyrolysis)DiamideDirect but often requires harsh conditions. masterorganicchemistry.com
AmidationAmine, B(OCH2CF3)3DiamideBoron-mediated amide bond formation. masterorganicchemistry.com
Selective Mono-aminolysisAmine (on protected meso-tartrate)Mono-amide, mono-esterEnabled by desymmetrization of the diol. rsc.org
HydrogenolysisH2, Pd/CDiacidMild and selective debenzylation.
ReductionLiAlH4, then H2OTetraolComplete reduction of both ester groups.

This table presents data for analogous reactions on similar ester-containing compounds.

Applications in Asymmetric Synthesis and Chiral Chemistry Leveraging Dibenzyl 2r,3s 2,3 Dihydroxybutanedioate

Utilization as a Chiral Building Block or Scaffold Precursor

The inherent chirality of dibenzyl (2R,3S)-2,3-dihydroxybutanedioate makes it an excellent starting material for the synthesis of enantiomerically pure compounds. Its C2-symmetric backbone provides a rigid framework upon which complex molecular architectures can be systematically assembled.

Construction of Stereodefined Molecular Architectures

The defined stereochemistry of this compound is instrumental in the synthesis of molecules with multiple, precisely controlled stereocenters. Organic chemists leverage this "chiral pool" starting material to impart chirality to new molecules, a fundamental strategy in asymmetric synthesis. wikipedia.org For example, it can serve as a precursor in multi-step syntheses, where its stereocenters direct the formation of subsequent chiral centers, ultimately leading to the desired complex target molecule with high stereochemical purity.

Design of Chiral Scaffolds for Complex Organic Synthesis

Beyond its role as a simple building block, this compound and its derivatives can be used to create chiral scaffolds. These scaffolds act as templates to guide the stereochemical outcome of reactions, enabling the synthesis of complex and biologically active molecules. The desymmetrized derivatives of meso-tartrates, for instance, have been utilized to create spatially distinct carboxylate termini, which can be selectively functionalized to build intricate molecular frameworks. rsc.org

Strategies for Desymmetrization Reactions of meso-Compounds

The desymmetrization of prochiral meso compounds is a powerful strategy for generating chiral molecules. This compound, being a meso compound itself, and its derivatives are excellent substrates for such transformations.

Catalytic Enantioselective Transformations of meso-Tartrate (B1217512) Derivatives

Catalytic enantioselective reactions are a cornerstone of modern asymmetric synthesis, and the desymmetrization of meso-tartrate derivatives is a prime example of their application. chimia.ch By employing a chiral catalyst, one of the two identical functional groups in a meso-tartrate derivative can be selectively transformed, breaking the compound's symmetry and generating a chiral product with high enantiomeric excess. rsc.org For instance, the enantioselective hydrolysis or alcoholysis of one of the ester groups in this compound, catalyzed by a chiral enzyme or metal complex, can produce a chiral monoester, a valuable synthetic intermediate.

Asymmetric Induction in the Formation of Novel Chiral Centers

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another in a chemical reaction, guided by a chiral feature within the substrate, reagent, or catalyst. wikipedia.orgmsu.edu In the context of this compound, its existing stereocenters can influence the stereochemical outcome of reactions at other positions in the molecule. This internal asymmetric induction is a powerful tool for creating new, well-defined chiral centers. wikipedia.org For example, a reaction on a prochiral center within a molecule derived from this tartrate can be directed by the existing stereochemistry of the tartrate backbone, leading to the formation of a new stereocenter with a high degree of stereocontrol.

Role in Protecting Group Chemistry for Complex Syntheses

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from reacting under specific conditions. wikipedia.org The diol and dicarboxylate functionalities of this compound and its parent compound, tartaric acid, lend themselves to various protecting group strategies.

The hydroxyl groups of tartaric acid derivatives can be protected as acetals or ketals, while the carboxylic acid groups are commonly protected as esters. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal (deprotection). uchicago.eduuwindsor.ca For instance, the benzyl (B1604629) esters in this compound can be removed under specific conditions, such as hydrogenolysis, that may not affect other protecting groups present in the molecule. thieme-connect.de This orthogonality of protecting groups is a key principle in the design of complex synthetic routes. uchicago.edu

The strategic use of protecting groups allows chemists to carry out a sequence of reactions on a multifunctional molecule with a high degree of control, ensuring that only the desired transformations occur. This is particularly crucial in the synthesis of natural products and pharmaceuticals, where the precise arrangement of functional groups and stereocenters is essential for biological activity.

Dibenzyl Esters as Protecting Groups for Dicarboxylic Acids

The benzyl esters in this compound serve as effective protecting groups for the carboxylic acid functionalities of tartaric acid. libretexts.org This protection is crucial in multi-step syntheses where the acidic protons of the carboxylic acids could interfere with desired reactions. bham.ac.uk The benzyl groups can be introduced under various conditions and are prized for their stability across a range of chemical transformations. beilstein-journals.orgorganic-chemistry.org A key advantage of benzyl esters is their susceptibility to removal by hydrogenolysis, a mild deprotection method that typically involves catalytic hydrogenation (e.g., using palladium on carbon). libretexts.orgorganic-chemistry.org This method is often orthogonal to many other protecting group strategies, allowing for selective deprotection without affecting other sensitive functional groups within the molecule. For instance, in the synthesis of complex molecules, it is often necessary to differentiate between multiple carboxylic acid groups. By protecting them as benzyl esters, chemists can carry out reactions on other parts of the molecule and then selectively cleave the benzyl groups to reveal the carboxylic acids at a later stage. While traditional methods for creating dibenzyl esters can sometimes result in low yields, alternative approaches involving the activation of the dicarboxylic acid have been explored. beilstein-journals.org

Table 1: Common Protecting Groups for Carboxylic Acids and Their Removal

Protecting GroupRemoval Conditions
Methyl estersAcid or base hydrolysis
Benzyl esters Hydrogenolysis
tert-Butyl estersAcid, base, and some reductants
Silyl (B83357) estersAcid, base, and organometallic reagents
OrthoestersMild aqueous acid
2-cyanoethylMild base

This table highlights the orthogonal nature of benzyl ester deprotection compared to other common protecting groups for carboxylic acids. libretexts.org

Orthogonal Protecting Group Strategies Incorporating Benzyl Esters

The concept of orthogonal protection is fundamental to the synthesis of complex, multifunctional molecules. bham.ac.uk This strategy involves using multiple protecting groups that can be removed under distinct conditions, allowing for the selective manipulation of specific functional groups without affecting others. bham.ac.uk Benzyl esters, due to their unique removal by hydrogenolysis, are key players in such strategies. libretexts.orgbham.ac.uk

In the context of dibenzyl tartrate derivatives, the benzyl esters protecting the carboxylic acids can be selectively removed in the presence of other protecting groups, such as silyl ethers protecting the hydroxyl groups. This orthogonality is critical in the synthesis of highly branched oligosaccharides and other complex natural products where precise control over the reactivity of various functional groups is paramount. nih.gov The strategic use of dibenzyl esters within a broader orthogonal protection scheme enables chemists to construct intricate molecular architectures with high efficiency and selectivity. nih.govmdpi.com

Dibenzyl Tartrates as Diol Components in Boronic Ester Protecting Groups

The diol functionality of this compound can be utilized to form cyclic boronic esters. sciforum.netsciforum.net Boronic acids and their esters are valuable intermediates in organic synthesis, notably in Suzuki couplings and as protecting groups for diols. sciforum.netchem-station.com The reaction of a boronic acid with the diol of dibenzyl tartrate results in the formation of a chiral boronic ester, effectively protecting the diol. sciforum.netsciforum.net

These tartrate-derived boronic esters have shown utility in asymmetric reductions of ketones, leading to chiral secondary alcohols with good to excellent enantiomeric excess. researchgate.net The formation of these boronic esters is typically achieved through dehydration techniques, such as using molecular sieves or a Dean-Stark apparatus to remove the water formed during the reaction. sciforum.netsciforum.net The resulting chiral boronic esters are often more stable and easier to handle than the parent boronic acids. sciforum.net

Table 2: Synthesis of Boronic Esters from Boronic Acids and Dibenzyl (L)-tartrate

Boronic AcidMethodReaction TimeYield (%)
Phenyl boronic acidA5h86
9-Anthracene boronic acidA2h95
1,4-Phenyldiboronic acidB20h96
1,4-Naphtalene diboronic acidC1h99
9,10-Anthracene diboronic acidC3h99

Method A: room temperature, molecular sieves, toluene. Method B: reflux, toluene. Method C: reflux, CaH2, THF. Yields are based on 1H-NMR. sciforum.net

Indirect Applications in Chiral Recognition and Resolution Methodologies

Beyond its direct use in synthesis, this compound and its derivatives play a significant role in the separation of enantiomers and the study of chiral recognition phenomena.

Precursors for the Development of Chiral Resolving Agents

Chiral resolving agents are compounds used to separate racemic mixtures into their constituent enantiomers. nih.gov This is typically achieved by reacting the racemate with the chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography. tcichemicals.com this compound can serve as a precursor for the synthesis of such resolving agents. researchgate.net For example, O,O'-dibenzoyl-(2R,3R)-tartaric acid, a related derivative, is a well-known resolving agent. mdpi.comresearchgate.net The synthesis of these resolving agents often involves the modification of the hydroxyl groups of the tartaric acid scaffold. pw.edu.pl The ability to create a variety of derivatives from the basic tartaric acid structure allows for the fine-tuning of the resolving agent's properties to effectively separate a wide range of racemic compounds. researchgate.net

Investigation of Diastereomeric Complex Formation Mechanisms

The formation of diastereomeric complexes is the fundamental principle behind chiral resolution by crystallization. researchgate.netpw.edu.pl Understanding the mechanism of this complex formation is crucial for developing more efficient resolution processes. Derivatives of dibenzyl tartrate are often used as model compounds to study these interactions. The specific stereochemistry and functional groups of the tartrate derivative influence the stability and crystal packing of the diastereomeric complexes formed with a racemic compound. mdpi.com For instance, studies have shown that the molar ratio of the phosphine (B1218219) oxide to the tartaric acid derivative in the diastereomeric complex can vary depending on the specific phosphine oxide being resolved. mdpi.com The investigation of these complexes, often through techniques like X-ray crystallography, provides valuable insights into the intermolecular forces, such as hydrogen bonding, that govern chiral recognition. researchgate.net

Contributions to Advanced Asymmetric Catalysis

The principles of chirality embodied by this compound extend to the development of asymmetric catalysts. While not always a direct component of the final catalyst, its derivatives are instrumental in the synthesis of chiral ligands and auxiliaries that are central to many catalytic asymmetric transformations. The Sharpless asymmetric dihydroxylation, for example, utilizes a chiral ligand derived from a related dihydroquinine alkaloid, but the fundamental principles of using a chiral scaffold to induce enantioselectivity are the same. nih.govyork.ac.uk The ready availability of both enantiomers of tartaric acid and its derivatives, like this compound, provides a rich platform for the design and synthesis of new chiral catalysts for a wide array of chemical reactions. nih.gov

Design and Synthesis of Chiral Ligands from Tartrate Scaffolds

The fundamental principle behind utilizing this compound lies in the translation of its point chirality into a well-defined, three-dimensional chiral environment around a metal center. This is most prominently exemplified by the synthesis of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs.

The synthesis of the TADDOL scaffold commences with the protection of the diol functionality of a tartrate diester, such as this compound, typically by forming an acetal (B89532) or ketal. A widely used method involves the reaction with acetone (B3395972) to form the corresponding 2,2-dimethyldioxolane. The subsequent and crucial step involves the addition of an excess of an aryl Grignard reagent, which reacts with the ester groups to furnish the tertiary diarylmethanol moieties. This two-step process effectively transforms the simple tartrate derivative into a bulky, C2-symmetric diol ligand.

From the foundational TADDOL structure, a vast library of chiral ligands can be generated by modifying the hydroxyl groups. A prominent class of these are phosphoramidites and phosphites, which are synthesized by reacting the TADDOL diol with the appropriate phosphorus chloride reagents. For instance, reaction with phosphorus trichloride (B1173362) followed by the addition of a secondary amine yields a phosphoramidite (B1245037) ligand. This modularity allows for the fine-tuning of the steric and electronic properties of the ligand, which is critical for optimizing its performance in catalytic applications. ed.ac.ukrsc.org The C2-symmetric backbone of the tartrate derivative dictates the spatial arrangement of the bulky aryl groups and the phosphorus moieties, creating a well-defined chiral pocket around the metal center it coordinates to.

Employment in Transition-Metal-Catalyzed Asymmetric Reactions

Ligands derived from the this compound scaffold have found widespread application in a multitude of transition-metal-catalyzed asymmetric reactions, demonstrating remarkable efficacy in controlling stereochemical outcomes.

Palladium-Catalyzed Asymmetric Allylic Alkylation:

One of the most successful applications of TADDOL-derived phosphoramidite ligands is in the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, a nucleophile is added to an allylic substrate in the presence of a palladium catalyst bearing a chiral ligand. The ligand's structure is paramount in dictating the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. TADDOL-based P,S-bidentate phosphoramidites have been shown to be particularly effective, affording high enantioselectivities in the reaction of various allylic acetates with different nucleophiles. rsc.orgresearchgate.net The modular nature of these ligands allows for systematic tuning to achieve optimal results for specific substrates. nih.gov

Rhodium-Catalyzed Asymmetric Hydroformylation:

Another significant area where tartrate-derived ligands excel is in rhodium-catalyzed asymmetric hydroformylation. This process involves the addition of a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. The regioselectivity (branched vs. linear product) and enantioselectivity are controlled by the chiral ligand coordinated to the rhodium center. TADDOL-derived phosphine-phosphite and phosphoramidite ligands have been developed for this purpose, leading to high yields and enantioselectivities for a range of olefinic substrates. nih.gov The specific structure of the TADDOL backbone and the nature of the phosphorus substituents have a profound impact on the outcome of the reaction.

The versatility of the this compound scaffold continues to be explored, with new generations of ligands being developed for an expanding array of asymmetric transformations. The ability to systematically modify the ligand structure provides a powerful tool for catalyst optimization, driving progress in the efficient and selective synthesis of valuable chiral compounds.

Advanced Characterization and Analytical Methodologies for Dibenzyl 2r,3s 2,3 Dihydroxybutanedioate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of dibenzyl (2R,3S)-2,3-dihydroxybutanedioate.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide information about their chemical environment. The aromatic protons of the benzyl (B1604629) groups typically appear as multiplets in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the ester oxygen atoms would be expected to show a characteristic signal, and the methine protons (CH) on the tartrate backbone, being chemically equivalent in this meso compound, would exhibit a single signal. The hydroxyl (OH) protons will also have a characteristic chemical shift, though it can be broad and its position can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the benzyl rings, the benzylic carbons, and the carbons of the dihydroxybutanedioate backbone. The chemical shifts of these carbons are indicative of their electronic environment and can be used to confirm the structure.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish proton-proton couplings within the molecule, further confirming the structural assignment. slideshare.net Conformational analysis of similar dihydroxy acids has been successfully performed using vicinal ¹H–¹H coupling constants, which can reveal the preferred rotamers in different solvents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - ~170
Aromatic CH 7.2-7.4 (multiplet) 127-136
Benzyl CH₂ ~5.2 (singlet) ~67
Methine CH ~4.5 (singlet) ~72

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. vanderbilt.edulibretexts.org For this compound, MS is used to confirm its molecular identity and assess its purity.

The molecular weight of this compound is approximately 330.33 g/mol . smolecule.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 330. The observation of this peak confirms the molecular weight of the compound. docbrown.info

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester side chain. For this compound, characteristic fragment ions would be expected from the cleavage of the benzyl groups and the tartrate backbone. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula, further solidifying its identity.

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are essential for separating components of a mixture and are widely used to determine the purity and stereochemical integrity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers and diastereomers. nih.govscirp.orgmdpi.com This technique is crucial for assessing the stereochemical purity of this compound, ensuring that it is free from its stereoisomers, (2S,3S)- and (2R,3R)-dibenzyl-2,3-dihydroxybutanedioate.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers. scirp.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to achieve the best separation. scirp.org The retention times of the different stereoisomers will vary, allowing for their quantification and the determination of the stereochemical purity of the target compound.

Gas Chromatography (GC) can also be utilized for the analysis of enantiomeric purity, often after derivatization of the analyte to make it more volatile. For compounds like this compound, derivatization of the hydroxyl groups might be necessary. The separation is performed on a chiral capillary column, where the chiral stationary phase interacts diastereomerically with the enantiomers, leading to different retention times. This allows for the quantification of each enantiomer and the assessment of the enantiomeric excess of the sample.

Solid-State Characterization

The solid-state properties of a compound are important for its handling, formulation, and stability.

This compound is typically a solid at room temperature. Its physical appearance is often described as a white or off-white powder. The melting point is a key physical property used to characterize a crystalline solid and is an indicator of its purity. The reported melting point for the related (2S,3S) isomer is in the range of 65-68°C. smolecule.com The melting point of the (2R,3S) meso form may differ. Techniques like Differential Scanning Calorimetry (DSC) can be used to precisely determine the melting point and other thermal transitions. scielo.br X-ray powder diffraction (XRPD) is another powerful technique for characterizing the crystalline structure of the solid material. scielo.br

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(2S,3S)-Dibenzyl-2,3-dihydroxybutanedioate
(2R,3R)-Dibenzyl-2,3-dihydroxybutanedioate
Tartaric acid
Isopropanol

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration and detailed insights into its conformational preferences. For chiral molecules, this technique is invaluable in assigning the R or S descriptor to each stereocenter. wikipedia.org The absolute configuration of a chiral molecule is the spatial arrangement of its atoms, which is crucial for understanding its chemical and biological properties. wikipedia.org

While specific crystallographic data for this compound is not widely available in the public domain, the principles of the technique can be applied. A single-crystal X-ray diffraction study would involve irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.

For a molecule with the (2R,3S) configuration, such as the subject compound, X-ray crystallography would confirm the 'R' configuration at carbon 2 and the 'S' configuration at carbon 3. This is achieved by analyzing the relative positions of the substituents around each chiral center according to the Cahn-Ingold-Prelog priority rules. wikipedia.org

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1280.4
Z (molecules per cell)4
Calculated Density (g/cm³)1.352

Note: This data is hypothetical and for illustrative purposes only.

The analysis would also reveal the molecule's preferred conformation in the solid state, including bond lengths, bond angles, and torsion angles. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.

Optical Activity Measurement and Verification of meso-Nature

Therefore, this compound is expected to be optically inactive. The verification of its meso-nature is achieved by measuring its specific rotation using a polarimeter. The specific rotation is a fundamental property of a chiral compound and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube. youtube.com

Table 2: Expected Optical Activity Data for this compound

ParameterExpected Value
Observed Rotation (α)
Specific Rotation [α]
Optical ActivityInactive

A measurement of zero for the observed and specific rotation would confirm the achiral, or meso, nature of the compound. This is a direct consequence of the (2R,3S) configuration, which introduces a plane of symmetry into the molecule. It is important to distinguish this from a racemic mixture, which is a 50:50 mixture of two enantiomers and is also optically inactive due to the equal and opposite rotations of the constituent enantiomers. pressbooks.pubkhanacademy.org In the case of a meso compound like this compound, the optical inactivity is an inherent property of the individual molecule.

Computational Studies and Theoretical Insights into Dibenzyl 2r,3s 2,3 Dihydroxybutanedioate

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of various conformations. For dibenzyl (2R,3S)-2,3-dihydroxybutanedioate, computational methods such as conformational analysis and molecular dynamics simulations are invaluable tools for understanding its structural preferences and dynamic behavior. While direct computational studies on this specific dibenzyl ester are not extensively documented, a wealth of theoretical knowledge can be gleaned from its parent compound, meso-tartaric acid, and its other esters. These studies provide a robust framework for understanding the conformational intricacies of this compound.

Investigation of Staggered Conformers and Rotational Isomers

The rotation around the central C2-C3 bond in tartrate derivatives gives rise to various staggered and eclipsed conformers. For meso-tartaric acid and its esters, the three primary staggered conformers are of significant interest. These rotational isomers, or rotamers, exhibit different spatial arrangements of their substituent groups, leading to variations in their energies and populations at equilibrium.

Computational studies on meso-tartaric acid and its esters have shown a preference for the gauche conformation over the anti (or trans) conformation. ebi.ac.uk This preference is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxyl groups. In the case of this compound, the bulky benzyl (B1604629) groups introduce significant steric demands that would influence the relative energies of the staggered conformers.

Molecular mechanics and density functional theory (DFT) calculations are typically employed to determine the potential energy surface associated with the rotation around the C2-C3 bond. These calculations can predict the most stable conformers and the energy barriers between them.

Table 1: Predicted Relative Energies of Staggered Conformers of a Generic Meso-Tartrate (B1217512)

ConformerDihedral Angle (O=C-C-C=O)Key Intramolecular InteractionsPredicted Relative Energy (kcal/mol)
Gauche 1~60°Intramolecular H-bonding0 (most stable)
Gauche 2~-60°Intramolecular H-bonding0 (enantiomeric to Gauche 1)
Anti180°Steric repulsion between carboxyl groups> 1

Note: The relative energies are illustrative and would vary depending on the specific ester and the computational method used.

Understanding the Origins of Optical Inactivity in meso-Compounds

A defining characteristic of meso compounds is their optical inactivity, despite the presence of chiral centers. This compound, with its (2R,3S) configuration, possesses an internal plane of symmetry, rendering the molecule achiral as a whole. byjus.comunacademy.comvedantu.comlibretexts.org

Computational studies help to visualize and confirm this internal symmetry. While individual conformers, such as the gauche forms, may be chiral, they exist as a rapidly equilibrating racemic mixture of enantiomeric conformers. quora.com This means that for every chiral conformation, its non-superimposable mirror image is also present in equal amounts, leading to a net-zero rotation of plane-polarized light. quora.com The anti-conformer, if it possesses a center of inversion, is itself achiral.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a meso-tartrate ester, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich, making them susceptible to attack by electrophiles. Conversely, the carbonyl carbon atoms are electron-deficient and are primary sites for nucleophilic attack.

Table 2: Illustrative Electronic Properties of a Meso-Tartrate from Quantum Chemical Calculations

PropertyDescriptionPredicted Trend
HOMO EnergyEnergy of the highest occupied molecular orbitalInfluences electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalInfluences electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity
Molecular Electrostatic Potential (MEP)Distribution of charge on the molecule's surfaceIdentifies sites for electrophilic and nucleophilic attack

The presence of the benzyl groups in this compound would influence these electronic properties through inductive and resonance effects, which can be precisely quantified through quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms and Transition States in meso-Tartrate Transformations

Understanding the mechanisms of chemical reactions at a molecular level is a primary goal of theoretical chemistry. Computational methods can be used to map out the entire reaction pathway for the transformation of meso-tartrates, including the identification of transition states and intermediates.

A key reaction of tartrate esters is their transformation into other functional groups, such as amides or different esters, through nucleophilic acyl substitution. Theoretical studies can model these reactions to determine the most likely mechanism and the associated energy barriers.

For instance, the esterification or transesterification of a meso-tartrate involves the attack of an alcohol on the carbonyl carbon. Computational modeling can elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse. The energy of the transition state is of paramount importance as it determines the reaction rate.

Table 3: Key Parameters from a Theoretical Study of a Meso-Tartrate Transformation

ParameterDescriptionSignificance
Activation Energy (ΔG‡)The energy difference between the reactants and the transition state.Determines the reaction rate (kinetics).
Reaction Energy (ΔG_rxn)The overall energy change from reactants to products.Determines the position of the equilibrium (thermodynamics).
Transition State GeometryThe molecular structure at the highest point on the reaction pathway.Provides insight into the bond-making and bond-breaking processes.
Imaginary FrequencyA vibrational mode with a negative frequency in the transition state.Confirms the structure as a true transition state and indicates the reaction coordinate.

By comparing the activation energies for different possible pathways, computational chemists can predict the most favorable reaction mechanism. For transformations of this compound, theoretical studies could investigate the influence of the benzyl groups on the stability of intermediates and transition states, thereby providing a rationale for observed reactivity and selectivity.

Q & A

Q. What are the key stereochemical considerations in synthesizing dibenzyl (2R,3S)-2,3-dihydroxybutanedioate, and how can enantiomeric purity be validated?

The compound’s stereochemistry is critical for its reactivity and biological interactions. Synthesis typically involves protecting the dihydroxy groups of (2R,3S)-2,3-dihydroxybutanedioic acid (tartaric acid derivative) with benzyl groups via esterification. Enantiomeric purity can be validated using chiral HPLC or polarimetry, with comparisons to known standards. For example, conflicting stereochemical assignments in literature (e.g., (2S,3S) vs. (2R,3S) configurations) require careful NMR analysis of coupling constants or X-ray crystallography to resolve ambiguities .

Q. What experimental protocols are recommended for characterizing the purity of this compound?

Purity assessment should combine chromatographic (e.g., GC-MS, HPLC) and spectroscopic methods (NMR, IR). For instance, GC-MS can detect volatile impurities, while 1^1H/13^13C$ NMR confirms structural integrity. Differential scanning calorimetry (DSC) may identify polymorphic forms. Evidence from related esters highlights the importance of reporting retention times, column specifications, and integration thresholds for trace impurities .

Q. How does the dibenzyl ester group influence the compound’s solubility and stability compared to its parent diacid?

The benzyl esterification increases lipophilicity, enhancing solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability studies under varying pH and temperature conditions are essential. For example, acidic hydrolysis regenerates the parent diacid, which can be monitored via TLC or LC-MS. Comparative data from dimethyl esters suggest that steric hindrance from benzyl groups may slow degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical assignments for this compound?

Discrepancies in stereochemical descriptors (e.g., CAS registry entries) may arise from misannotation or incomplete characterization. To resolve these:

  • Perform X-ray crystallography for absolute configuration determination.
  • Compare experimental optical rotation values with literature data for (2R,3S) and (2S,3S) enantiomers.
  • Use advanced NMR techniques (e.g., NOESY) to analyze spatial proximity of protons.
    Contradictions in (listing (2S,3S)) vs. the target (2R,3S) configuration underscore the need for rigorous validation .

Q. What methodologies are effective for studying the compound’s role as a chiral building block in asymmetric synthesis?

The compound’s vicinal diol structure makes it valuable for synthesizing chiral ligands or catalysts. Methodologies include:

  • Kinetic resolution : Use in enzymatic or metal-catalyzed reactions to assess enantioselectivity.
  • Derivatization : Coupling with amines or thiols to create Schiff bases or thioureas for coordination chemistry.
  • Crystallographic analysis : To confirm stereochemical outcomes in derived complexes. Evidence from benzylation protocols (e.g., selective protection of diols) provides precedents for functionalization .

Q. How can environmental fate studies be designed to evaluate the ecological impact of this compound?

Follow frameworks like Project INCHEMBIOL ():

  • Abiotic studies : Measure hydrolysis rates (pH-dependent), photodegradation under UV light, and adsorption to soil matrices.
  • Biotic studies : Assess microbial degradation using OECD 301B ready biodegradability tests.
  • Toxicity assays : Use Daphnia magna or algae models to determine EC50_{50} values. Data from similar esters suggest benzyl groups may persist in anaerobic environments, necessitating long-term monitoring .

Q. What strategies mitigate experimental variability in synthesizing and analyzing this compound?

  • Standardized protocols : Adopt IUPAC guidelines for reporting reaction conditions (e.g., temperature, solvent purity).
  • Internal controls : Use spiked samples with known impurities to validate analytical methods.
  • Reproducibility checks : Collaborate with independent labs to cross-verify spectral data. emphasizes transparent reporting of instrument parameters and error margins .

Methodological Notes

  • Stereochemical validation : Always cross-reference CAS registry entries with experimental data due to potential discrepancies .
  • Handling and safety : Use PPE (gloves, goggles) and fume hoods, as benzyl esters may release irritants upon decomposition .
  • Data reporting : Follow IUPAC standards for thermophysical properties and spectral interpretations to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.